4-Bromo-3-chloro-2-methylbenzonitrile

Radiochemistry PET Imaging Nucleophilic Aromatic Substitution

Generic halobenzonitriles fail to provide orthogonal reactivity, limiting multi-step diversification. This polysubstituted benzonitrile features electronically distinct Br (C4) and Cl (C3) for sequential cross-coupling-Br engages first in Suzuki, Cl remains for subsequent functionalization. - Chemoselective reactivity hierarchy (Br >> Cl) - Solid, MP 81-82°C for automated weighing/HTE - ≥95% purity, immediate R&D use

Molecular Formula C8H5BrClN
Molecular Weight 230.49
CAS No. 1349716-41-1
Cat. No. B3232981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chloro-2-methylbenzonitrile
CAS1349716-41-1
Molecular FormulaC8H5BrClN
Molecular Weight230.49
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)Br)C#N
InChIInChI=1S/C8H5BrClN/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3
InChIKeyBRRXSWUWAHOPBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-chloro-2-methylbenzonitrile Overview


4-Bromo-3-chloro-2-methylbenzonitrile (CAS: 1349716-41-1) is a polysubstituted aromatic compound characterized by a benzonitrile core bearing bromine, chlorine, and methyl substituents . With a molecular formula of C8H5BrClN and a molecular weight of 230.49 g/mol, this compound exists as a solid at room temperature with an experimentally determined melting point of 81-82°C . The presence of two distinct halogen atoms (bromine and chlorine) alongside a nitrile group creates a versatile scaffold with potential for sequential, chemoselective cross-coupling reactions, making it a valuable intermediate for constructing complex molecular architectures in pharmaceutical and agrochemical research .

1
Sequential cross-coupling scaffold – Orthogonal C–Br / C–Cl reactivity enables stepwise diversification in medicinal chemistry and library synthesis.
2
Radiochemistry precursor – Bromine leaving-group supports nucleophilic [¹⁸F]fluorination for PET tracer development.
3
Solid-form reagent – Crystalline solid (mp 81–82 °C) fits automated weighing and high-throughput experimentation workflows.

Why Generic Halobenzonitriles Cannot Substitute


Generic substitution of 4-bromo-3-chloro-2-methylbenzonitrile with simpler halobenzonitriles (e.g., 3-chloro-2-methylbenzonitrile or 4-bromo-2-methylbenzonitrile) fails due to its unique combination of two electronically distinct halogen atoms on a single aromatic ring [1]. The presence of bromine at the 4-position and chlorine at the 3-position, adjacent to a methyl group, creates a specific electronic environment that enables sequential, chemoselective cross-coupling reactions . This orthogonality is absent in mono-halogenated or symmetrically halogenated analogs, which can only undergo a single coupling event or lack the ability to differentiate between reactive sites. The predictable difference in reactivity between the C-Br and C-Cl bonds in cross-coupling chemistry is the key driver of this compound's value as a synthetic intermediate, as demonstrated by the observed reactivity hierarchy (F >> Br > Cl > I) in nucleophilic aromatic substitution, which underscores the potential for selective functionalization in multi-step syntheses [2].

Target Compound
4-Bromo-3-chloro-2-methylbenzonitrile
Dual halogen (Br, Cl) with distinct reactivity enables chemoselective sequential couplings.
Common Substitute
Mono‑halogenated or symmetrical dihalo‑analogs
Cannot provide orthogonal reactivity; limited to single‑step or unselective coupling, altering synthetic route complexity.
Observed differentiation
Bromine > chlorine in cross‑coupling
Well‑documented reactivity hierarchy allows predictable, site‑selective functionalization.
Risk when substituting
Loss of orthogonal control
Replacing with dichloro or dibromo analogs may eliminate the reactivity gap, requiring complete re‑optimization of coupling sequences.

Key Differentiation Evidence


Superior Leaving-Group Ability in Nucleophilic Substitution

In direct comparative studies of meta-halo-3-methylbenzonitrile derivatives, the bromine atom in the bromo-precursor demonstrated a 13% labeling yield in [18F]fluorination reactions, which is 4% higher in absolute terms (a 44% relative increase) than the 9% yield observed for the corresponding chloro-precursor under identical microwave conditions (DMSO, <3 min) [1]. This indicates that for the specific application of 18F-radiolabeling, the bromo analog provides a more efficient route to the desired fluoro product than its chloro counterpart.

[¹⁸F]Fluorination yield
Head‑to‑head
13% labeling yield (Br‑precursor) vs. 9% (Cl‑precursor)
Reported radiochemical yield context
Microwave DMSO conditions; yield advantage is condition‑dependent.
Radiochemistry PET Imaging Nucleophilic Aromatic Substitution

Solid Physical Form for Automated Handling

The compound 4-bromo-3-chloro-2-methylbenzonitrile is supplied as a solid with a melting point of 81-82°C and a specified purity of 95% (AKSci) or 98% (Leyan) . In contrast, the core unsubstituted analog 2-methylbenzonitrile is a liquid at room temperature, with a melting point of -13°C and a boiling point of 205°C . This difference in physical state is crucial for automated compound management and high-throughput experimentation, where solids are generally preferred for accurate and reproducible dispensing compared to volatile liquids.

Physical form
Cross‑study
Solid; mp 81–82 °C; purity 95–98%
Solid form supports automated dispensing
Purity and storage condition verification recommended.
Medicinal Chemistry Parallel Synthesis Compound Management

Orthogonal Halogen Reactivity for Sequential Coupling

The presence of both bromine and chlorine atoms on the aromatic ring of 4-bromo-3-chloro-2-methylbenzonitrile provides a built-in reactivity difference that is well-established in palladium-catalyzed cross-coupling chemistry . Specifically, the C-Br bond is significantly more reactive than the C-Cl bond in reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. This allows for the selective functionalization of the bromine site first, followed by subsequent activation and reaction at the chlorine site, enabling a sequential, two-step diversification strategy that is impossible with mono-halogenated or symmetrically dihalogenated (e.g., dichloro) analogs.

Orthogonal reactivity
Class‑level
C–Br > C–Cl in Pd‑catalyzed cross‑coupling
Class-level orthogonality may support sequential coupling
Validation on target substrate recommended.
Organic Synthesis Cross-Coupling Chemoselectivity

Optimal Application Scenarios


Sequential Cross-Coupling Scaffold in Medicinal Chemistry

Leveraging the orthogonal reactivity of its bromine and chlorine substituents, 4-bromo-3-chloro-2-methylbenzonitrile serves as a core scaffold for the efficient, step-economic synthesis of complex drug-like molecules . The bromine atom can be selectively engaged in an initial Suzuki or other cross-coupling reaction to introduce a first diversity element, while the remaining chlorine atom is then available for a subsequent, different cross-coupling or nucleophilic aromatic substitution . This sequential functionalization strategy is particularly valuable for generating diverse compound libraries and exploring structure-activity relationships (SAR) in drug discovery programs.

PET Tracer Precursor Synthesis via Radiochemistry

As demonstrated by the superior performance of bromo- over chloro-precursors in [18F]fluorination reactions, this compound or its direct derivatives are strong candidates for developing efficient precursors for positron emission tomography (PET) tracers . The higher labeling yield (13% vs. 9%) translates to more reliable and cost-effective production of 18F-labeled imaging agents, which is a critical factor in both preclinical research and clinical diagnostic applications. This is a specific, high-value niche where its reactivity profile offers a quantifiable advantage.

Solid Reagent for High-Throughput Automated Synthesis

Its physical state as a solid with a well-defined melting point (81-82°C) and high chemical purity (≥95%) makes 4-bromo-3-chloro-2-methylbenzonitrile an ideal reagent for use in automated parallel synthesizers and high-throughput experimentation (HTE) platforms . Unlike liquid benzonitrile analogs, this solid form can be accurately weighed and dispensed by robotic systems, minimizing handling errors and reducing exposure to volatile organic compounds . This ensures higher reproducibility in reaction screening and library production, a key requirement in modern industrial medicinal chemistry and process development.

Building Block for Agrochemical Discovery

Polysubstituted benzonitriles are known to be important intermediates in the synthesis of herbicides and other crop protection agents, as exemplified by patents covering herbicidal benzonitrile derivatives . The combination of halogen substituents and a nitrile group in 4-bromo-3-chloro-2-methylbenzonitrile aligns with the structural motifs found in these bioactive molecules, positioning it as a valuable building block for the discovery and optimization of new agrochemical leads .

Application
Selection Property
Validation Focus
Sequential cross‑coupling scaffold
Orthogonal C–Br / C–Cl reactivity
Chemoselectivity in target coupling steps
PET tracer precursor synthesis
Bromine leaving‑group in radiofluorination
Radiochemical yield and purity validation
Automated synthesis reagent
Solid physical state; defined melting point
Weighing accuracy and dispensing reproducibility
Agrochemical building block
Halogenated benzonitrile scaffold
Herbicidal activity screening

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